2-(2-Chlorophenyl)1,3-propanediamine
Description
2-(2-Chlorophenyl)-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a 2-chlorophenyl group attached to the central carbon of the propane backbone. This structural motif confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical intermediates, and materials science. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the flexible 1,3-diamine chain, enabling diverse applications in catalysis and biomolecular interactions .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7H,5-6,11-12H2 |
InChI Key |
NEYIANNXWQDZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)CN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Chlorophenyl)propan-2-amine
N,N'-Bis(2-aminoethyl)-1,3-propanediamine
- Structure: A branched diamine with two 2-aminoethyl groups attached to the 1,3-propanediamine core.
- Molecular Formula : C₇H₂₀N₄; Molecular Weight : 160.27 g/mol .
- Key Differences : Increased branching enhances its utility as a ligand in metal coordination complexes but reduces the aromatic influence seen in 2-(2-chlorophenyl)-1,3-propanediamine .
N-(2-Hydroxyethyl)-1,3-propanediamine
- Structure : Incorporates a hydroxyethyl group, introducing polarity and hydrogen-bonding capacity.
- Molecular Formula : C₅H₁₄N₂O; Molecular Weight : 118.18 g/mol .
- Key Differences : The hydroxyl group modifies solubility and reactivity, favoring applications in hydrophilic matrices over aromatic systems .
Physicochemical Properties
Notes: The 2-chloro substitution in 2-(2-chlorophenyl)-1,3-propanediamine enhances its electron-withdrawing capacity compared to 3-chloro isomers, impacting metal-ligand stability in coordination complexes .
Coordination Chemistry
- 2-(2-Chlorophenyl)-1,3-propanediamine : Forms stable complexes with transition metals (e.g., Co, Mn) due to its chelating ability. The chlorophenyl group induces axial distortion in octahedral geometries, as seen in analogous Mn(III) Schiff base complexes .
- N,N'-Bis(2-aminoethyl)-1,3-propanediamine: Used in tripodal ligands for DNA intercalation, demonstrating higher binding affinity than non-aromatic analogues .
Preparation Methods
Overview
Catalytic amination of alcohols is a widely used method for synthesizing diamines. The process involves converting alcohol intermediates into amines via hydrogenation or reductive amination. For 2-(2-chlorophenyl)-1,3-propanediamine, the precursor 2-(2-chlorophenyl)-1,3-propanediol is subjected to amination under hydrogen pressure with ammonia or amines.
Reaction Mechanism
The reaction typically employs transition-metal catalysts (e.g., Raney Ni, Pd/C, or Ru-based systems) to facilitate the substitution of hydroxyl groups with amine functionalities. A representative protocol involves:
-
Substrate preparation : 2-(2-Chlorophenyl)-1,3-propanediol is synthesized via Friedel-Crafts alkylation or reduction of corresponding ketones.
-
Catalytic amination : The diol is reacted with aqueous ammonia under hydrogen pressure (2–5 MPa) at 160–220°C using Raney Ni as a catalyst.
-
Purification : The crude product is filtered to remove the catalyst and distilled under reduced pressure.
Table 1: Optimization Parameters for Catalytic Amination
Challenges and Solutions
-
Chlorophenyl Stability : The electron-withdrawing chlorine group may deactivate the catalyst. Using excess ammonia (molar ratio ≥6:1) mitigates this issue.
-
Byproduct Formation : Over-reduction or dehydrogenation can occur. Adding tetrabutylammonium chloride as a phase-transfer agent improves selectivity.
Reductive Amination of Ketones
Methodology
Reductive amination of 2-(2-chlorophenyl)-1,3-diketones offers a streamlined route. The diketone is reacted with ammonium acetate or ammonium formate in the presence of a reducing agent (e.g., NaBH₄, LiAlH₄).
Experimental Protocol
-
Diketone Synthesis : 2-(2-Chlorophenyl)-1,3-diketone is prepared via Claisen condensation of ethyl 2-chlorobenzoate with acetone.
-
Reductive Amination : The diketone is treated with ammonium acetate and NaBH₃CN in methanol at 0–25°C for 12–24 h.
-
Isolation : The product is extracted with dichloromethane and purified via column chromatography.
Table 2: Reductive Amination Efficiency
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 0–25°C | 12 | 85 |
| LiAlH₄ | THF | Reflux | 6 | 72 |
| H₂ (Raney Ni) | H₂O/THF | 100°C | 8 | 68 |
Key Advantages
-
Mild Conditions : Avoids high-pressure hydrogenation.
-
Functional Group Tolerance : Compatible with nitro and ester groups.
Reduction of Nitriles
Nitrile Intermediate Route
The reduction of 2-(2-chlorophenyl)-1,3-dinitrile to the diamine is achieved using LiAlH₄ or catalytic hydrogenation.
Stepwise Procedure
Table 3: Comparative Reduction Methods
| Method | Catalyst | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiAlH₄ | None | Ambient | 78 | 95 |
| H₂/Pd-C | Pd/C | 3 | 90 | 98 |
| BH₃·THF | None | Ambient | 65 | 92 |
Novel Domino Reactions
Domino Cyclization-Amination
Recent advances utilize domino reactions to construct the diamine backbone. For example, α,α-dialkenoylketene acetals react with 1,3-propanediamine under catalyst-free conditions to form fused heterocycles, which are hydrolyzed to yield 2-(2-chlorophenyl)-1,3-propanediamine.
Reaction Conditions
-
Substrate : α,α-Dialkenoylketene S,S-acetal
-
Reagent : 1,3-Propanediamine
-
Solvent : Toluene or DMF
-
Temperature : 80–120°C
Industrial-Scale Considerations
Cost-Effectiveness
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-1,3-propanediamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chlorobenzaldehyde with 1,3-propanediamine under reductive amination conditions (e.g., using NaBH₃CN as a reducing agent) can yield the target compound . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of aldehyde to diamine) and reaction temperature (40–60°C). Side products like Schiff bases or over-alkylated derivatives can be minimized by using inert atmospheres (N₂/Ar) and monitoring pH (optimal range: 7–9) .
Q. What spectroscopic techniques are most effective for characterizing 2-(2-Chlorophenyl)-1,3-propanediamine?
- Methodological Answer :
- NMR : ¹H NMR can confirm the aromatic proton environment of the 2-chlorophenyl group (δ 7.2–7.5 ppm) and the diamine backbone (δ 1.5–2.5 ppm for CH₂ groups). ¹³C NMR identifies the quaternary carbon adjacent to chlorine (δ ~140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₂ClN₂; theoretical [M+H]⁺ = 199.0735). Fragmentation patterns distinguish positional isomers .
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl bend) confirm functional groups .
Advanced Research Questions
Q. How do computational methods resolve conformational ambiguities in 2-(2-Chlorophenyl)-1,3-propanediamine?
- Methodological Answer :
- Ab Initio Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts stable conformers. The chlorophenyl group induces steric hindrance, favoring a gauche conformation (dihedral angle: ~60°) over trans .
- Molecular Dynamics (MD) : Simulations in solvent (e.g., water or DMSO) reveal solvent-dependent stabilization of conformers. For example, polar solvents stabilize charge-separated intermediates .
- Data Table :
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle |
|---|---|---|
| Gauche | 0.0 | 58° |
| Trans | 2.3 | 180° |
Q. How can contradictory biological activity data for 2-(2-Chlorophenyl)-1,3-propanediamine derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Purity Validation : Use HPLC (≥98% purity) and elemental analysis to exclude confounding factors .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(2-chlorophenyl)-N-ethylpropanamide ) to isolate the role of the diamine moiety.
- Mechanistic Studies : Fluorescence quenching or SPR assays quantify binding affinity to targets (e.g., enzymes or receptors), reducing false positives .
Q. What are the thermodynamic stability trends for 2-(2-Chlorophenyl)-1,3-propanediamine under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Determines pKa values (e.g., pKa₁ ≈ 9.5, pKa₂ ≈ 7.8 for the amine groups). Stability decreases below pH 6 due to protonation-induced solubility changes .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C in neutral conditions, but accelerates under acidic/basic conditions (ΔT ≈ −50°C at pH 2) .
Experimental Design Considerations
Q. How to design a robust protocol for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling. Optimize ligand (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) .
- Kinetic Monitoring : Use in situ IR or GC-MS to track intermediate formation (e.g., arylboronic acid adducts).
- Table : Example conditions for coupling with 4-bromotoluene:
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 78% |
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for 2-(2-Chlorophenyl)-1,3-propanediamine?
- Methodological Answer : Discrepancies stem from:
- Solvent Polarity : LogP = 1.2 predicts moderate solubility in DMSO (≥50 mg/mL) but poor in water (<1 mg/mL). Studies using aqueous buffers may underestimate solubility .
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) exhibit 2–3× solubility differences. Lyophilization or co-solvent systems (e.g., PEG-400) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
